molecular formula C15H18N2O3 B261440 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid

2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid

Cat. No. B261440
M. Wt: 274.31 g/mol
InChI Key: CVVHUAIMEICGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid, also known as IDO inhibitor, is a compound that has gained significant attention in the field of cancer research. This compound has been shown to have the potential to inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in suppressing the immune system.

Mechanism of Action

2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid inhibitor works by blocking the activity of 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid, an enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan. 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid is overexpressed in many types of cancer, and its activity has been shown to suppress the immune system by depleting the levels of tryptophan, an essential amino acid required for T cell activation and proliferation. 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid inhibitor blocks the activity of 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid, thereby restoring the function of the immune system and promoting tumor regression.
Biochemical and Physiological Effects:
2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid inhibitor has been shown to have a range of biochemical and physiological effects. In addition to restoring the function of the immune system, 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid inhibitor has been shown to promote the production of cytokines, such as interferon-gamma, that are important for T cell activation and proliferation. 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid inhibitor has also been shown to promote the infiltration of immune cells into the tumor microenvironment, thereby enhancing the anti-tumor immune response.

Advantages and Limitations for Lab Experiments

2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid inhibitor has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for use in experiments. 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid inhibitor has also been shown to be effective in preclinical models of cancer, making it a promising candidate for further development. However, there are also limitations to the use of 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid inhibitor in lab experiments. Its mechanism of action is complex, and its effects on the immune system may be influenced by other factors, such as the presence of other immune modulators.

Future Directions

There are several future directions for the development of 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid inhibitor. One area of research is the identification of biomarkers that can be used to predict the response to 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid inhibitor in patients. Another area of research is the combination of 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid inhibitor with other immune modulators, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Additionally, the development of more potent and selective 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid inhibitors is an area of active research.

Synthesis Methods

The synthesis of 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid inhibitor involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2,3-dihydro-1H-inden-2-amine, which is then reacted with ethyl chloroacetate to form the ethyl ester. The ethyl ester is then hydrolyzed to form the carboxylic acid, which is then coupled with 3-(dimethylamino)propylamine in the presence of a coupling agent to form the final product, 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid inhibitor.

Scientific Research Applications

2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid inhibitor has been extensively studied for its potential in cancer immunotherapy. 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid is an enzyme that is overexpressed in many types of cancer, and its activity has been shown to suppress the immune system, thereby promoting tumor growth. 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid inhibitor has been shown to block the activity of 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid, thereby restoring the function of the immune system and promoting tumor regression.

properties

Product Name

2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]acetic acid

InChI

InChI=1S/C15H18N2O3/c18-14(19)9-13-15(20)16-5-6-17(13)12-7-10-3-1-2-4-11(10)8-12/h1-4,12-13H,5-9H2,(H,16,20)(H,18,19)

InChI Key

CVVHUAIMEICGSA-UHFFFAOYSA-N

SMILES

C1CN(C(C(=O)N1)CC(=O)O)C2CC3=CC=CC=C3C2

Canonical SMILES

C1C[NH+](C(C(=O)N1)CC(=O)[O-])C2CC3=CC=CC=C3C2

Origin of Product

United States

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